(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione
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Overview
Description
(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione is a chiral compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are widely studied in pharmaceutical chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione typically involves the reaction of amino acids with isocyanates or isothiocyanates. One common method is the reaction of C-phenylglycine with phenyl isocyanate or phenyl isothiocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often involve solvents like ethanol or water and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of imidazolidine-2,4-diones generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-diones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant, antibacterial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This can result in various therapeutic effects, such as anticonvulsant or antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar structural features.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of one nitrogen atom, exhibiting different biological activities.
Hydantoin: Another related compound with a similar ring structure but different substituents.
Uniqueness
(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione is unique due to its specific chiral configuration and the presence of the isopropyl and methylamino groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C7H13N3O2 |
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Molecular Weight |
171.20 g/mol |
IUPAC Name |
(5S)-3-(methylamino)-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H13N3O2/c1-4(2)5-6(11)10(8-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)/t5-/m0/s1 |
InChI Key |
PIFYJBQGPLPDTK-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N(C(=O)N1)NC |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)NC |
Origin of Product |
United States |
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